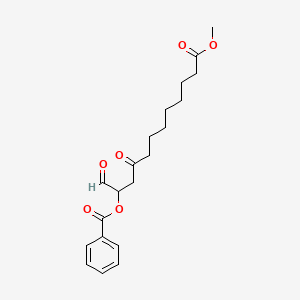
12-Methoxy-1,4,12-trioxododecan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methoxy-1,4,12-trioxododecan-2-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trioxododecane chain, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methoxy-1,4,12-trioxododecan-2-yl benzoate typically involves the esterification of benzoic acid with 12-methoxy-1,4,12-trioxododecan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
12-Methoxy-1,4,12-trioxododecan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 12-methoxy-1,4,12-trioxododecan-2-ol.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
12-Methoxy-1,4,12-trioxododecan-2-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Methoxy-1,4,12-trioxododecan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The methoxy group and benzoate ester play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 12-Methoxy-1,4,12-trioxododecan-2-yl acetate
- 12-Methoxy-1,4,12-trioxododecan-2-yl propionate
- 12-Methoxy-1,4,12-trioxododecan-2-yl butyrate
Uniqueness
12-Methoxy-1,4,12-trioxododecan-2-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity, while the benzoate ester provides stability and potential biological activity.
Properties
CAS No. |
90511-09-4 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(12-methoxy-1,4,12-trioxododecan-2-yl) benzoate |
InChI |
InChI=1S/C20H26O6/c1-25-19(23)13-9-4-2-3-8-12-17(22)14-18(15-21)26-20(24)16-10-6-5-7-11-16/h5-7,10-11,15,18H,2-4,8-9,12-14H2,1H3 |
InChI Key |
FPUUXZFSHAOBRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)CC(C=O)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


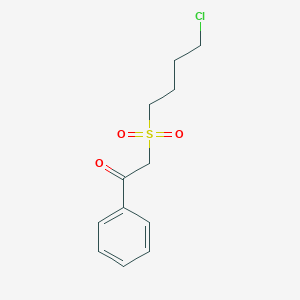
phenylsilane](/img/structure/B14357148.png)
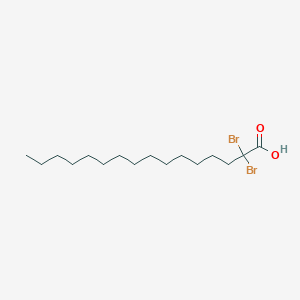
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
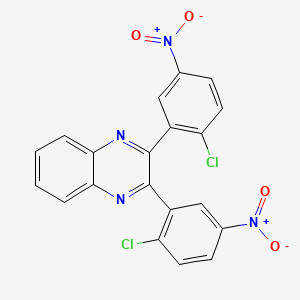
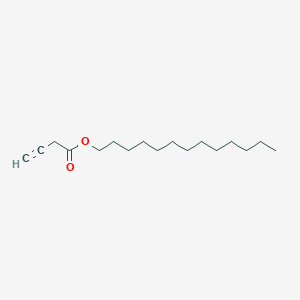
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
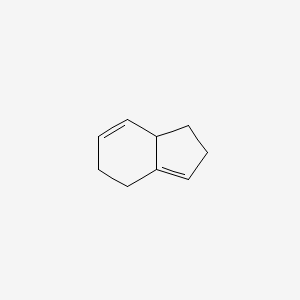
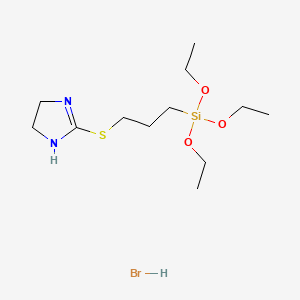
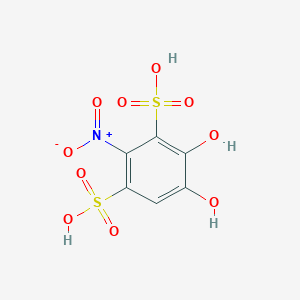
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
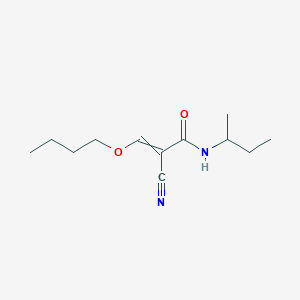
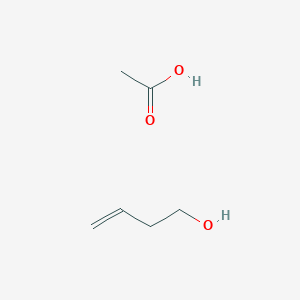
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
